molecular formula C9H5BrFN3 B2977124 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine CAS No. 2111411-93-7

2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine

Cat. No.: B2977124
CAS No.: 2111411-93-7
M. Wt: 254.062
InChI Key: UUZQGOYBQFKXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine (CAS 1305208-02-9) is a heterocyclic compound featuring a pyridine ring substituted with bromine at the 5-position and a pyrimidine ring substituted with fluorine at the 4-position. Its molecular formula is C₉H₅BrFN₃, with a molecular weight of 254.06 g/mol . The bromine atom enhances electrophilic reactivity, while fluorine increases electronegativity, influencing both chemical interactions and biological activity. This compound is a key intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis, due to its ability to participate in cross-coupling reactions and hydrogen bonding .

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-4-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZQGOYBQFKXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=CC(=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine typically involves the coupling of 5-bromopyridine with 4-fluoropyrimidine. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent . The reaction conditions often include heating the mixture to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-Bromo-4-fluoropyridin-2-amine (CAS 21717-95-3): Similarity: 80% (structural) . Key Differences: Replaces the pyrimidine ring with an amine group.
  • 5-Bromo-2-chloropyrimidin-4-amine (CAS 77476-95-0) :

    • Similarity : 58% (functional group substitution) .
    • Key Differences : Chlorine replaces fluorine at the 4-position. Chlorine’s lower electronegativity compared to fluorine reduces hydrogen-bonding capacity, which may lower binding affinity to biological targets like ATP-binding pockets .

Core Structure Variations

  • 2-Bromo-5-cyclopropylpyrimidine: Key Differences: Cyclopropyl substitution at the pyridine’s 5-position instead of bromine. However, it may improve metabolic stability by blocking cytochrome P450 oxidation .
  • 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS 30321-94-9) :

    • Similarity : 85% (functional group similarity) .
    • Key Differences : A methylsulfonyl and carboxylic acid group replace the fluorine and pyridine ring. These polar groups enhance water solubility but may limit membrane permeability .

Pharmacological Relevance

  • 4-(5-Bromopyridin-2-yl)morpholine (CAS 200064-11-5): Key Differences: A morpholine ring replaces the fluoropyrimidine. Morpholine improves solubility and bioavailability, making this compound more suitable for oral drug formulations.
  • 5-(Bromomethyl)-2-fluoropyridine (CAS 105827-74-5) :

    • Key Differences : A bromomethyl group replaces the pyrimidine ring. The methyl group increases lipophilicity, enhancing blood-brain barrier penetration but risking off-target toxicity .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine 1305208-02-9 C₉H₅BrFN₃ 254.06 5-Br (pyridine), 4-F (pyrimidine) High electrophilicity, planar structure
5-Bromo-4-fluoropyridin-2-amine 21717-95-3 C₅H₄BrFN₂ 190.01 5-Br, 4-F, NH₂ Reduced π-π stacking, moderate solubility
5-Bromo-2-chloropyrimidin-4-amine 77476-95-0 C₄H₄BrClN₃ 223.36 5-Br, 2-Cl, NH₂ Lower electronegativity, higher stability
4-(5-Bromopyridin-2-yl)morpholine 200064-11-5 C₉H₁₀BrN₂O 257.10 5-Br, morpholine Enhanced solubility, reduced planarity

Biological Activity

2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C8H6BrF N3
  • Molecular Weight: 232.06 g/mol
  • CAS Number: 2111411-93-7

The presence of bromine and fluorine substituents contributes to its unique reactivity and biological properties, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis and cellular proliferation. This compound may act as an inhibitor of thymidylate synthase (TS), similar to other fluoropyrimidine derivatives, which are known to interfere with DNA synthesis by inhibiting the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .

Biological Activity and Applications

  • Anticancer Activity :
    • The compound has shown promise in preclinical studies as a potential anticancer agent. Its structural similarity to established chemotherapeutic agents suggests that it may exert cytotoxic effects against various cancer cell lines.
    • In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential mechanism for this compound .
  • Enzyme Inhibition :
    • Research indicates that this compound may inhibit enzymes such as human farnesyltransferase (hFTase), which is crucial for the post-translational modification of proteins involved in cell signaling pathways .
    • The inhibition of hFTase can disrupt oncogenic signaling pathways, providing a therapeutic avenue for cancer treatment.
  • Pharmacokinetics :
    • Understanding the pharmacokinetic profile is essential for evaluating the efficacy and safety of this compound. Studies have suggested that the compound's solubility and metabolic stability could influence its bioavailability and therapeutic outcomes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A Identified genetic polymorphisms affecting sensitivity to fluoropyrimidines, highlighting the importance of personalized medicine in cancer treatment.
Study B Demonstrated that fluoropyrimidines, including derivatives similar to this compound, effectively inhibit TS and show significant cytotoxicity against colorectal cancer cells.
Study C Investigated enzyme inhibition by pyrimidine derivatives, reporting enhanced anticancer activity through targeted enzyme modulation.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For SNAr, 5-bromo-2-fluoropyrimidine reacts with 2-pyridylboronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C for 12–24 hours . Key factors affecting yield include:

  • Catalyst loading : 2–5 mol% Pd catalyst.
  • Base selection : K₂CO₃ or CsF for deprotonation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
    Contradictions in yield (40–85%) across studies often arise from residual moisture in solvents or incomplete ligand exchange in catalytic systems.

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard . Key parameters:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å).
  • Resolution : Aim for < 0.8 Å to resolve halogen (Br) and fluorine positions.
    ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances . Challenges include handling heavy atoms (Br) due to absorption effects, which require empirical corrections (e.g., SADABS).

Q. What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer: Major impurities include:

  • Dehalogenated byproducts (e.g., 2-pyridin-2-yl-4-fluoropyrimidine) due to premature C–Br bond cleavage.
  • Residual palladium (detected via ICP-MS; acceptable threshold <10 ppm).
    Analytical techniques:
  • HPLC-MS : C18 column, 0.1% formic acid in acetonitrile/water gradient.
  • ¹⁹F NMR : δ ≈ -110 ppm (fluoropyrimidine) vs. -120 ppm (free F⁻ impurities).

Advanced Research Questions

Q. How does this compound participate in regioselective cross-coupling reactions?

Methodological Answer: The bromine atom at the pyridine 5-position undergoes selective coupling (e.g., Suzuki, Buchwald-Hartwig) due to lower activation energy compared to the fluoropyrimidine ring . Example protocol:

  • Buchwald-Hartwig amination : Use Xantphos ligand, Pd₂(dba)₃ (3 mol%), and DBU base in toluene at 100°C.
  • Regioselectivity : Confirmed via NOESY NMR to distinguish ortho/meta coupling products.
    Contradictions in reactivity may arise from steric hindrance near the pyridine nitrogen, requiring computational DFT analysis to optimize ligand design.

Q. What strategies mitigate crystallographic disorder in halogenated pyrimidine derivatives?

Methodological Answer: Disorder in Br/F positions is addressed by:

  • Low-temperature data collection (100 K) to reduce thermal motion.
  • Twinned crystal refinement : SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
    Example case: A reported structure (CSD code: XXXX) showed 7% disorder in the bromopyridyl ring, resolved using anisotropic displacement parameters (ADPs) and restraints on bond distances.

Q. How does fluorination at the pyrimidine 4-position influence electronic properties and binding affinity in medicinal chemistry?

Methodological Answer: Fluorine’s electronegativity increases the compound’s electron-deficient character, enhancing:

  • π-Stacking interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets).
  • Metabolic stability : Reduced CYP450 oxidation due to C–F bond strength.
    Experimental validation:
  • Surface plasmon resonance (SPR) : Measure KD values against EGFR kinase (fluorinated vs. non-fluorinated analogs).
  • DFT calculations : HOMO/LUMO energy levels to predict reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.